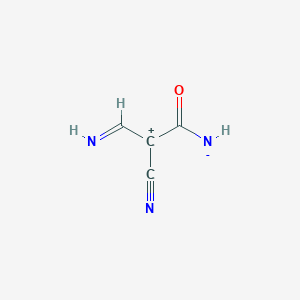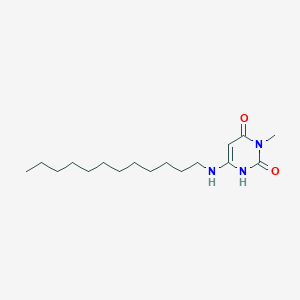
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes an acetoxyethyl group, a sulphonyl group, a methoxyphenyl group, and a nitrophenylazo group
准备方法
The synthesis of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the pyrazolone core: This step involves the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions to form the pyrazolone ring.
Introduction of the azo group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazolone derivative.
Functionalization with acetoxyethyl and sulphonyl groups: These groups are introduced through nucleophilic substitution reactions, where appropriate sulphonyl chlorides and acetoxyethyl halides react with the pyrazolone derivative.
Methoxylation: The methoxy group is introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetoxy or sulphonyl groups.
Hydrolysis: Hydrolysis of the acetoxy group can be achieved under acidic or basic conditions, leading to the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of dyes and pigments due to its azo group, which imparts vivid colors.
作用机制
The mechanism of action of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites, affecting biochemical pathways.
Interaction with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.
Modulation of signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior and function.
相似化合物的比较
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methyl-2-nitrophenyl)azo)-3H-pyrazol-3-one can be compared with similar compounds such as:
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-methylphenyl)azo)-3H-pyrazol-3-one: This compound lacks the nitro group, which may affect its reactivity and biological activity.
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((4-nitrophenyl)azo)-3H-pyrazol-3-one: This compound lacks the methyl group on the nitrophenyl ring, which may influence its chemical properties and applications.
属性
| 85750-10-3 | |
分子式 |
C22H23N5O8S |
分子量 |
517.5 g/mol |
IUPAC 名称 |
2-[4-methoxy-3-[3-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C22H23N5O8S/c1-13-5-7-17(18(11-13)27(30)31)23-24-21-14(2)25-26(22(21)29)19-12-16(6-8-20(19)34-4)36(32,33)10-9-35-15(3)28/h5-8,11-12,21H,9-10H2,1-4H3 |
InChI 键 |
YCPGPBLERLNEKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)



